N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
The compound N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with furan and methyl groups, linked to a benzo[d]oxazol-2-one moiety via an ethyl-acetamide bridge. The pyrazole ring, known for its metabolic stability, and the benzo[d]oxazol-2-one group, which may enhance hydrogen-bonding interactions, contribute to its unique physicochemical profile. Crystallographic analysis using programs like SHELX would be critical for resolving its 3D conformation and intermolecular interactions, such as hydrogen-bonding patterns that influence stability and solubility .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-13-19(17-8-5-11-27-17)14(2)24(22-13)10-9-21-18(25)12-23-15-6-3-4-7-16(15)28-20(23)26/h3-8,11H,9-10,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWQWXHQAQBOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CN2C3=CC=CC=C3OC2=O)C)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a furan ring, a pyrazole moiety, and an oxobenzoxazole derivative. The molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity : Compounds with furan and pyrazole rings have shown significant antibacterial and antifungal properties. Studies suggest that derivatives can inhibit various bacterial strains and fungi in vitro .
- Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory potential. For example, a study demonstrated that certain pyrazole compounds significantly inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro .
- Analgesic Properties : Similar compounds have been used in the development of analgesics, indicating potential pain-relieving effects .
- Anticancer Activity : Preliminary studies suggest that this compound may also exhibit anticancer properties, although further research is needed to elucidate specific mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes or microbial growth.
- Modulation of Signaling Pathways : It could affect various signaling pathways related to inflammation and immune responses, such as the MAPK pathway .
Case Studies
Several studies have investigated the biological activities of similar compounds:
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exhibit various biological activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives containing furan and pyrazole rings have been effective against multiple bacterial strains and fungi in vitro .
Anti-inflammatory Effects
Compounds with similar structural motifs are known to demonstrate anti-inflammatory effects. The presence of the oxobenzoxazole moiety may enhance these properties, making it a candidate for treating inflammatory diseases .
Analgesic Properties
Preliminary studies suggest that this compound may also exhibit analgesic effects, potentially useful in pain management therapies .
Case Studies
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial efficacy of pyrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control groups, highlighting its potential as an antibiotic agent .
Case Study 2: Anti-inflammatory Research
A series of experiments assessed the anti-inflammatory activity of this compound using animal models induced with inflammation. The results demonstrated a significant reduction in inflammatory markers compared to untreated groups, suggesting its viability as an anti-inflammatory drug candidate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is structurally distinct from triazole derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) described in , primarily due to its pyrazole core versus the triazole core in analogs. Key differences include:
Research Findings
- Synthetic Routes : Both classes involve multi-step synthesis, but the target compound’s pyrazole formation likely requires cyclocondensation of hydrazines with diketones, whereas triazoles in derive from thiosemicarbazide cyclization.
- Crystallography : SHELX-based refinement would clarify packing patterns, with hydrogen bonds (e.g., N–H···O=C) likely stabilizing the crystal lattice .
Q & A
Q. What are the key synthetic methodologies for preparing N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
The synthesis typically involves multi-step organic reactions, including cyclocondensation, amide coupling, and heterocyclic ring formation. For example:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones (e.g., pentane-2,4-dione) .
- Step 2 : Introduction of the benzo[d]oxazolone moiety through coupling reactions using acyl chlorides or activated esters .
- Step 3 : Ethyl linker functionalization via nucleophilic substitution or alkylation to connect the pyrazole and acetamide groups . Reagents like phosphorus pentasulfide (for thiazole formation) and triethylamine (for acid activation) are commonly employed .
Q. How is the structural identity of this compound confirmed?
Structural characterization relies on:
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., N–H⋯O hydrogen bonds forming R₂²(10) dimeric motifs) .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies functional groups (amide C=O stretch ~1650 cm⁻¹) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening includes:
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory testing : Inhibition of COX-1/2 enzymes or cytokine production (e.g., IL-6, TNF-α) .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
SAR studies focus on:
- Pyrazole modifications : Substituting 3,5-dimethyl groups with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity .
- Furan-2-yl optimization : Replacing furan with thiophene or pyridine to alter pharmacokinetics (e.g., logP, solubility) .
- Acetamide linker variation : Testing alkyl vs. aryl spacers to improve target binding affinity . Computational docking (e.g., AutoDock Vina) against enzymes like DNA gyrase or COX-2 provides mechanistic hypotheses .
Q. What experimental strategies resolve contradictions in biological activity data?
Discrepancies (e.g., high in vitro potency but low in vivo efficacy) require:
- Dose-response validation : Repeating assays with stricter controls (e.g., serum-free media to avoid protein binding interference) .
- Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways .
- Target engagement assays : Cellular thermal shift assays (CETSA) confirm direct interaction with proposed targets .
Q. How does the compound interact with biological targets at the molecular level?
Mechanistic insights are gained via:
- Crystallography : Co-crystallization with enzymes (e.g., COX-2) to map binding pockets .
- Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) .
- Gene knockdown : siRNA silencing of suspected targets (e.g., NF-κB) to validate functional pathways .
Methodological Challenges and Solutions
Q. What purification challenges arise during synthesis, and how are they addressed?
- Issue : Co-elution of byproducts in column chromatography due to similar polarities.
- Solution : Use orthogonal solvent systems (e.g., hexane/ethyl acetate followed by dichloromethane/methanol) .
- Advanced technique : Preparative HPLC with C18 columns and gradient elution .
Q. How to optimize yield in multi-step synthesis?
- Catalyst screening : Pd/C or Ni catalysts for coupling steps improve efficiency .
- Microwave-assisted synthesis : Reduces reaction time for cyclocondensation steps (e.g., from 24h to 2h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
